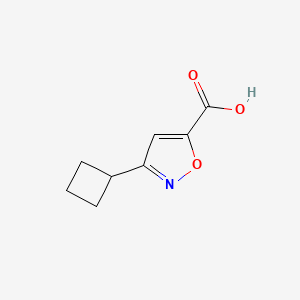

3-Cyclobutylisoxazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)7-4-6(9-12-7)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCUAOMMUYVSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NOC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclobutylisoxazole 5 Carboxylic Acid and Its Precursors

Strategic Approaches to Isoxazole (B147169) Core Formation

Cycloaddition Reactions in Isoxazole Synthesis

The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, stands as the most fundamental and widely utilized method for constructing the isoxazole scaffold. wikipedia.org This reaction involves the concertedly proceeding addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne or alkene. wikipedia.orgchemtube3d.com

For the synthesis of 3,5-disubstituted isoxazoles, the reaction between a terminal alkyne and an in situ-generated nitrile oxide is the classic approach. nih.govnih.gov The nitrile oxide (R-C≡N⁺-O⁻) is a transient species, commonly generated from the dehydration of nitroalkanes, or more frequently, from the dehydrohalogenation of hydroxamoyl halides (e.g., hydroxyimidoyl chlorides) using a base. nih.govresearchgate.net The reaction with an alkyne directly yields the aromatic isoxazole ring. wikipedia.org The regioselectivity of the addition is a critical consideration, but for terminal alkynes reacting with nitrile oxides, the 3,5-disubstituted product is typically favored.

A variety of conditions have been developed to promote this transformation, including metal-free protocols and catalysis with copper or other metals, which can enhance reaction rates and control regioselectivity. core.ac.uknih.gov Recent advancements have also explored green chemistry approaches, such as using deep eutectic solvents or mechanochemical synthesis via ball-milling to reduce environmental impact. nih.govcore.ac.uk

Functionalization of Pre-existing Isoxazole Scaffolds

An alternative to building the isoxazole ring with all substituents in place is the functionalization of a simpler, pre-formed isoxazole core. This approach is particularly useful for late-stage modification and the synthesis of diverse analogues. Direct C-H activation has emerged as a powerful tool for this purpose.

Palladium-catalyzed direct arylation has been successfully applied to isoxazoles, enabling the selective formation of a C-C bond at the C5-position by coupling with aryl halides. nih.gov This method avoids the need to pre-functionalize the isoxazole at that position. Other transition metals, like rhodium, have also been used for isoxazole-directed C-H alkynylation. researchgate.net

Furthermore, traditional cross-coupling reactions are viable if the isoxazole is first halogenated. For instance, a 4-iodoisoxazole (B1321973) can undergo a Sonogashira cross-coupling reaction with terminal alkynes to introduce a substituent at the C4-position. researchgate.net Suzuki coupling is another powerful method; for example, an isoxazole-4-boronic acid pinacol (B44631) ester can be coupled with aryl halides, demonstrating the versatility of pre-functionalized isoxazole building blocks. acs.org These methods, however, are often limited by the inherent reactivity of the isoxazole ring, which can be unstable under strongly basic or acidic conditions. nih.gov

One-Pot Multicomponent Reactions

To enhance synthetic efficiency, one-pot multicomponent reactions (MCRs) that form highly substituted isoxazoles from simple starting materials in a single operation have been developed. These processes minimize purification steps and reduce waste.

One such strategy involves a sequential four-component synthesis where a Sonogashira coupling is followed by a cyclocondensation and then a Suzuki coupling, all facilitated by a single palladium catalyst load. mdpi.com Another approach is a three-step, one-pot reaction for synthesizing 3,5-disubstituted isoxazoles where an aldehyde is first converted to its oxime, then to a hydroxyiminoyl chloride, which finally undergoes a cycloaddition with an alkyne. core.ac.uk These MCRs provide rapid access to complex isoxazole libraries. Recent reviews have highlighted the growing importance of one-pot syntheses for creating 3,4-disubstituted-isoxazole-5(4H)-ones, which are close structural relatives and potential precursors. oiccpress.com

Table 1: Comparison of Isoxazole Core Formation Strategies

| Methodology | Description | Key Reactants | Advantages | Limitations |

|---|---|---|---|---|

| [3+2] Cycloaddition | A 1,3-dipole reacts with a dipolarophile to form a five-membered ring. | Nitrile Oxide, Alkyne | High efficiency, good regioselectivity for 3,5-isomers, well-established. | Requires in situ generation of unstable nitrile oxide. |

| C-H Functionalization | Direct activation of a C-H bond on a pre-formed isoxazole ring. | Isoxazole, Aryl Halide, Pd catalyst | Late-stage modification, atom economy. | Can require harsh conditions, regioselectivity can be a challenge. |

| Cross-Coupling | Reaction of a functionalized isoxazole (e.g., halo-isoxazole) with a coupling partner. | Iodoisoxazole, Alkyne, Pd/Cu catalysts | High yields, creates diverse C-C bonds. | Requires pre-functionalization of the isoxazole ring. |

| One-Pot MCR | Multiple reactions occur in a single vessel to build the final product. | Aldehyde, Hydroxylamine (B1172632), Alkyne, etc. | High efficiency, reduced workup, rapid assembly of complexity. | Optimization can be complex, potential for side reactions. |

Incorporation of the Cyclobutyl Moiety

The synthesis of 3-cyclobutylisoxazole-5-carboxylic acid requires the specific introduction of the cyclobutyl group at the C3 position and a carboxylic acid at the C5 position. This is typically achieved by using precursors that already contain these functionalities or their synthetic equivalents.

Synthesis of Cyclobutyl-containing Building Blocks

The primary building block for introducing the cyclobutyl group at the C3 position via cycloaddition is cyclobutylacetylene. While not commercially common, its synthesis can be accomplished from available starting materials. A standard method is the Corey-Fuchs reaction, starting from cyclobutyl methyl ketone (1-cyclobutylethanone). The ketone is first treated with carbon tetrabromide and triphenylphosphine (B44618) to generate a dibromo-olefin, which is then reacted with a strong base like n-butyllithium to effect elimination and metal-halogen exchange, yielding the terminal alkyne, cyclobutylacetylene.

Another key precursor is the one required for the C5-carboxylic acid group. A highly effective reactant for this purpose is an ester of chlorooximinoacetate, such as ethyl 2-chloro-2-(hydroxyimino)acetate. This molecule serves as a precursor to the nitrile oxide of ethyl glyoxylate.

Methodologies for Attaching the Cyclobutyl Ring

The most direct and convergent strategy for assembling the 3-cyclobutylisoxazole-5-carboxylate framework is the [3+2] cycloaddition reaction. This involves reacting the key building blocks identified in the previous section.

The proposed synthesis is as follows:

Nitrile Oxide Formation: Ethyl 2-chloro-2-(hydroxyimino)acetate is treated with a mild base (e.g., triethylamine (B128534) or sodium bicarbonate) to generate the corresponding nitrile oxide in situ.

Cycloaddition: The freshly generated nitrile oxide is immediately trapped by cyclobutylacetylene present in the reaction mixture. The [3+2] cycloaddition proceeds regioselectively to yield ethyl 3-cyclobutylisoxazole-5-carboxylate. nih.gov

Hydrolysis: The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved by treating the ester with a base such as sodium hydroxide (B78521) or lithium hydroxide in an aqueous alcohol solution, followed by acidic workup to protonate the carboxylate salt. researchgate.net

This synthetic sequence is highly efficient as it constructs the core heterocyclic ring while installing both the C3-cyclobutyl and C5-ester substituents in a single, regioselective step.

Table 2: Proposed Synthetic Route to this compound

| Step | Reaction Type | Starting Materials | Intermediate/Product | Key Reagents |

|---|---|---|---|---|

| 1 | Cycloaddition | Cyclobutylacetylene, Ethyl 2-chloro-2-(hydroxyimino)acetate | Ethyl 3-cyclobutylisoxazole-5-carboxylate | Triethylamine (or other base) |

| 2 | Hydrolysis | Ethyl 3-cyclobutylisoxazole-5-carboxylate | This compound | NaOH or LiOH, then HCl |

Green Chemistry Protocols in this compound Synthesis

In recent years, the principles of green chemistry have become integral to the design of synthetic routes for complex molecules. These principles aim to reduce waste, minimize energy consumption, and utilize less hazardous substances. acs.orgnih.gov The synthesis of this compound and its precursors can be significantly improved by incorporating green chemistry protocols.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgorientjchem.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including isoxazoles. nih.govresearchgate.net The application of microwave irradiation in the synthesis of 3,5-disubstituted isoxazoles has been shown to be efficient, offering a catalyst-free and environmentally friendly approach. nih.gov

One of the key steps in the synthesis of this compound is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Microwave assistance can significantly enhance the rate of this reaction. For instance, one-pot uncatalysed microwave-assisted 1,3-dipolar cycloaddition reactions between in situ generated nitrile oxides and alkynes have been reported to afford 3,5-disubstituted isoxazoles with moderate yields and reduced reaction times. nih.gov

The synthesis of isoxazole derivatives from β-diketones and hydroxylamine hydrochloride has also been shown to be significantly more efficient under microwave irradiation, with excellent yields and drastically reduced reaction times (from hours to minutes) compared to conventional heating. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Isoxazole Derivatives

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 8-10 hours | 58-66 | researchgate.net |

| Microwave Irradiation | 5-10 minutes | 70-83 | researchgate.net |

This table illustrates the significant rate enhancement and improved yields achieved with microwave-assisted synthesis for isoxazole derivatives, a principle applicable to the synthesis of this compound.

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comrsc.org The ideal atom economy is 100%, meaning all reactant atoms are found in the final product. chemrxiv.org

The synthesis of this compound can be designed to maximize atom economy. For example, addition reactions, such as the 1,3-dipolar cycloaddition used to form the isoxazole ring, are inherently more atom-economical than substitution or elimination reactions which generate byproducts. researchgate.net The Wittig reaction, sometimes used in the synthesis of precursors, is a classic example of a reaction with poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide waste. rsc.org

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

By carefully selecting reagents and reaction pathways, the synthesis of this compound can be optimized for higher atom economy, thus reducing waste and improving the sustainability of the process.

Table 2: Atom Economy of Common Reaction Types in Organic Synthesis

| Reaction Type | General Transformation | Inherent Atom Economy |

| Addition | A + B → C | 100% |

| Rearrangement | A → B | 100% |

| Substitution | A + B → C + D | < 100% |

| Elimination | A → B + C | < 100% |

This table highlights the inherent atom economy of different reaction types. For the synthesis of this compound, prioritizing addition and rearrangement reactions where possible will lead to a more sustainable process.

Sustainable Solvent Systems and Catalysis

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. The use of sustainable solvents such as water, supercritical fluids, and deep eutectic solvents (DESs) is highly encouraged. mdpi.comacs.org

The synthesis of isoxazole derivatives has been successfully carried out in aqueous media, offering an inexpensive, non-toxic, and environmentally friendly alternative to traditional organic solvents. mdpi.comnih.gov For instance, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride proceeds efficiently in water without the need for a catalyst, providing high yields and a simple work-up procedure. nih.gov

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have also emerged as promising green solvents for isoxazole synthesis. acs.org They are often biodegradable, have low toxicity, and can be recycled. The synthesis of 3,5-disubstituted isoxazoles has been achieved in a choline (B1196258) chloride:urea DES, which was shown to be reusable for up to five cycles without a significant drop in yield. acs.org

In addition to sustainable solvents, the use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green synthesis. For example, a recyclable Cu/Al2O3 nanocomposite has been used as a catalyst for the solvent-free synthesis of 3,5-isoxazoles under ball-milling conditions. nih.gov

Regioselective and Stereoselective Synthetic Pathways

The synthesis of this compound requires precise control over the regiochemistry of the isoxazole ring formation to ensure the cyclobutyl group is at the 3-position and the carboxylic acid (or its precursor) is at the 5-position.

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a common method for constructing the isoxazole ring. The regioselectivity of this reaction is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne. For the synthesis of 3,5-disubstituted isoxazoles, a high degree of regioselectivity is often observed. acs.orgrsc.org For instance, the reaction of α,β-unsaturated aldehydes and ketones with N-hydroxyl-4-toluenesulfonamide has been shown to be highly regioselective, yielding exclusively 3-substituted and 3,5-disubstituted isoxazoles. acs.org The use of copper catalysts in the cycloaddition of terminal alkynes and nitrile oxides can also improve regioselectivity, favoring the formation of 3,5-disubstituted products. nih.gov

While this compound itself is achiral, the introduction of stereocenters in precursors or derivatives may require stereoselective synthetic methods. For example, the synthesis of chiral isoxazole-containing compounds has been achieved through asymmetric Michael additions and subsequent cyclizations, yielding products with excellent regio- and stereoselectivities. thieme-connect.com Although not directly applicable to the target molecule, these methodologies demonstrate the potential for controlling stereochemistry in isoxazole synthesis when required.

Practical Scale-Up and Process Optimization

The transition of a synthetic route from a laboratory scale to a practical, larger-scale production requires careful consideration of several factors, including reaction conditions, safety, cost-effectiveness, and ease of purification. mdpi.comnih.gov

For the synthesis of this compound, process optimization would involve a detailed study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize byproducts. The use of flow chemistry can offer significant advantages for scale-up, providing better control over reaction parameters, enhanced heat and mass transfer, and improved safety. researchgate.net The synthesis of trisubstituted isoxazoles has been successfully demonstrated in a multi-step flow process, highlighting the potential for this technology in the production of isoxazole derivatives. researchgate.net

The choice of starting materials and reagents is also critical for a scalable synthesis. Readily available and inexpensive precursors are preferred. The purification of the final product and intermediates should be as straightforward as possible, ideally involving crystallization rather than chromatographic methods, which are often not practical on a large scale. The development of a robust and scalable synthesis of this compound would likely involve a multi-step process that has been optimized for yield, purity, and cost at each stage. One report on the scale-up and optimization of a dual CBP/BRD4 inhibitor containing an isoxazole moiety highlights the challenges and the need for refined synthetic transformations for practical production. rsc.org

Chemical Reactivity and Transformation Mechanisms of 3 Cyclobutylisoxazole 5 Carboxylic Acid

Reactivity Profile of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle that primarily undergoes reactions involving the carbonyl carbon and the acidic proton. Its reactivity is often enhanced by converting the hydroxyl portion into a better leaving group, facilitating nucleophilic attack.

Esterification Reactions and Derivatives

Esterification is a fundamental transformation of carboxylic acids. For 3-Cyclobutylisoxazole-5-carboxylic acid, esters can be synthesized through several methods, most notably the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride gas. chemguide.co.ukucalgary.ca The reaction is reversible, and its equilibrium can be shifted toward the product by using an excess of the alcohol or by removing water as it forms. ucalgary.camasterorganicchemistry.com

The mechanism proceeds via protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. ucalgary.calibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfer and elimination of a water molecule yield the final ester product. ucalgary.calibretexts.org

For sterically hindered alcohols, such as tert-butyl alcohol, or under milder conditions, the use of coupling agents is preferred. A common strategy involves the in-situ formation of an activated ester, for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt), which is then reacted with the alcohol. researchgate.netresearchgate.net

Table 1: Examples of Esterification Reactions

| Reactant (Alcohol) | Catalyst/Reagent | Product |

|---|---|---|

| Methanol | H₂SO₄ (cat.), Heat | Methyl 3-cyclobutylisoxazole-5-carboxylate |

| Ethanol | H₂SO₄ (cat.), Heat | Ethyl 3-cyclobutylisoxazole-5-carboxylate |

| tert-Butyl alcohol | EDC, HOBt, DMAP | tert-Butyl 3-cyclobutylisoxazole-5-carboxylate |

Amide Bond Formation and Amidated Products

The formation of amides from this compound is a crucial transformation for creating compounds with potential biological activity. mdpi.comnih.gov Direct reaction of the carboxylic acid with an amine is generally unfavorable because the amine, acting as a base, will deprotonate the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. youtube.com

To facilitate amide bond formation, the carboxylic acid must first be "activated". This is typically achieved using peptide coupling reagents. A widely used method involves reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). researchgate.netyoutube.com The process involves the formation of a highly reactive O-acylisourea intermediate or an activated ester, which is then readily attacked by the amine nucleophile to form the amide bond. youtube.comyoutube.com

Another effective strategy is to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride. This can be accomplished by treating this compound with a reagent like oxalyl chloride or thionyl chloride. mdpi.com The resulting 3-cyclobutylisoxazole-5-carbonyl chloride is highly electrophilic and reacts rapidly with a wide range of primary and secondary amines to yield the corresponding amides.

Table 2: Common Reagents for Amide Bond Formation

| Reagent System | Intermediate Type | Key Features |

|---|---|---|

| EDC / HOBt | Activated Ester | Mild conditions, good for sensitive substrates. researchgate.net |

| Oxalyl Chloride / DMF (cat.) | Acyl Chloride | Highly reactive, suitable for a broad range of amines. mdpi.com |

| DPDTC / Amine | Thioester | Green chemistry approach, avoids traditional coupling agents. nih.govrsc.org |

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For most simple carboxylic acids, this reaction requires very high temperatures. youtube.com The ease of decarboxylation is significantly influenced by the structure of the molecule, particularly the presence of an electron-withdrawing group, such as a carbonyl, at the β-position to the carboxyl group. masterorganicchemistry.comyoutube.com These β-keto acids can undergo decarboxylation upon gentle heating through a cyclic, six-membered transition state. youtube.com

In this compound, the carboxyl group is attached directly to the isoxazole (B147169) ring. The ring itself does not provide the necessary β-carbonyl functionality to facilitate the low-energy cyclic transition state mechanism. masterorganicchemistry.com Therefore, the decarboxylation of this compound is expected to be difficult and would likely require harsh thermal conditions. Research on the decarboxylation of the related 5-methylisoxazole-3-carboxylic acid supports this, indicating that specific, often strenuous, conditions are necessary to induce the loss of CO₂. researchgate.net

Reduction and Oxidation Reactions (Chemical Context)

Reduction: The carboxylic acid functional group is at a high oxidation state and can be reduced to a primary alcohol. msu.edu This transformation requires powerful reducing agents due to the low electrophilicity of the carboxylate anion that forms under many reaction conditions. Lithium aluminum hydride (LiAlH₄) is a common reagent capable of reducing carboxylic acids directly to their corresponding primary alcohols. msu.edu The reaction of this compound with LiAlH₄, followed by an aqueous workup, would yield (3-cyclobutylisoxazol-5-yl)methanol.

A milder, two-step alternative involves the activation of the carboxylic acid as a benzotriazole (B28993) ester, followed by reduction with sodium borohydride (B1222165) (NaBH₄). researchgate.net This method offers greater functional group tolerance compared to the use of LiAlH₄. researchgate.net

Oxidation: The carboxylic acid group is generally resistant to further oxidation under standard conditions because the carboxyl carbon is already in a high oxidation state. msu.edu However, the synthesis of this compound itself likely involves an oxidation step. Common synthetic routes to aromatic and heterocyclic carboxylic acids include the oxidation of a corresponding primary alcohol or methyl group substituent using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). organic-chemistry.org

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is the fundamental reaction mechanism that underpins many of the transformations of the carboxylic acid group, including esterification and amidation. openstax.org The general mechanism involves two key steps:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. pressbooks.pubkhanacademy.org

Elimination of a Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling a leaving group. openstax.org

For a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group. Therefore, for the substitution to proceed efficiently, the -OH group must be converted into a better leaving group. youtube.com This can be achieved in several ways:

Acid Catalysis: In reactions like Fischer esterification, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. The hydroxyl group is ultimately eliminated as a neutral water molecule, which is a good leaving group. ucalgary.calibretexts.org

Conversion to an Acyl Halide: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) converts the -OH group into a chloride, which is an excellent leaving group. youtube.com

Use of Coupling Reagents: Reagents like DCC or EDC activate the carboxylic acid by forming a highly reactive intermediate with a very good leaving group, which is then displaced by the nucleophile. youtube.comyoutube.com

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acyl chloride > Anhydride > Ester ≈ Carboxylic Acid > Amide. pressbooks.pub This hierarchy is based on the ability of the leaving group to stabilize a negative charge.

Chemical Transformations of the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle, but its stability and reactivity are influenced by the weak N-O bond, making it susceptible to specific transformations not seen in more robust aromatic systems like benzene. sphinxsai.comresearchgate.net

Key reactions involving the isoxazole ring include:

Ring-Opening Reactions: The N-O bond is the most labile part of the isoxazole ring and can be cleaved under reductive conditions. Catalytic hydrogenation, for instance using hydrogen gas over a Raney Nickel or Palladium catalyst, can cleave this bond, leading to a variety of products such as β-aminoenones or γ-amino alcohols, depending on the substituents and reaction conditions.

Rearrangements: Substituted isoxazoles can undergo base- or light-induced rearrangements. researchgate.net For example, under certain basic conditions, isoxazoles have been observed to rearrange into the isomeric oxazole (B20620) ring system. rsc.org The feasibility and outcome of such rearrangements are highly dependent on the substitution pattern on the ring.

Electrophilic Substitution: As an aromatic system, the isoxazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration. In this compound, the C4 position is the only unsubstituted carbon on the ring and is the most likely site for electrophilic attack. nih.gov For example, reaction with bromine (Br₂) or iodine monochloride (ICl) would be expected to yield the corresponding 4-halo derivative. researchgate.netnih.gov

Table 3: Summary of Potential Isoxazole Ring Transformations

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Reductive Ring Cleavage | H₂, Raney Ni | β-amino enone derivative |

| Electrophilic Halogenation | Br₂, Lewis Acid | 4-Bromo-3-cyclobutylisoxazole-5-carboxylic acid |

| Rearrangement | Base, Heat | Isomeric oxazole or ring-opened products rsc.org |

Stability and Reactivity of the Cyclobutyl Moiety under Reaction Conditions

The cyclobutyl group, a four-membered carbocycle, is characterized by significant ring strain, which influences its stability and chemical reactivity. When attached to a heterocyclic system such as isoxazole, particularly one bearing an electron-withdrawing carboxylic acid group, the reactivity of the cyclobutyl moiety is subject to a complex interplay of steric and electronic effects. Generally, the cyclobutyl ring is more stable than the highly strained cyclopropyl (B3062369) ring but is susceptible to ring-opening and rearrangement reactions under specific conditions, which can be influenced by the nature of the adjacent heterocyclic core.

The stability of the cyclobutyl ring in this compound is notable under many standard synthetic conditions. However, its inherent ring strain of approximately 26 kcal/mol makes it a potential site of reactivity, particularly in the presence of transition metal catalysts or under harsh acidic or basic conditions. The isoxazole ring itself, being an electron-deficient aromatic system, can influence the adjacent cyclobutyl group. The electron-withdrawing nature of the isoxazole-5-carboxylic acid moiety can potentially activate the C1-carbon of the cyclobutyl ring, making it more susceptible to certain transformations.

Research into the reactivity of cyclobutanes attached to aromatic and heterocyclic systems has revealed several potential reaction pathways. While specific studies on this compound are limited, analogies can be drawn from related structures.

Ring-Opening Reactions:

One of the primary modes of reactivity for strained cyclobutane (B1203170) rings is ring-opening. This can be initiated by various reagents and conditions:

Acid-Catalyzed Ring-Opening: Strong acids can protonate the cyclobutane ring, leading to a carbocationic intermediate that can be trapped by a nucleophile, resulting in a ring-opened product. The presence of the electron-withdrawing isoxazole ring may disfavor the formation of a positive charge on the adjacent carbon, potentially increasing the stability of the cyclobutyl group towards acid-catalyzed cleavage compared to a simple alkyl-substituted cyclobutane.

Metal-Catalyzed Ring-Opening: Transition metals, particularly those like palladium, platinum, and rhodium, are known to catalyze the isomerization and ring-opening of strained carbocycles. These reactions often proceed through oxidative addition of a C-C bond to the metal center. For instance, rhodium catalysts have been shown to induce the ring-expansion of vinylcyclobutanes. While this compound does not possess a vinyl group, the interaction of the cyclobutyl C-C bonds with a suitable catalyst could lead to ring-opening or rearrangement.

Nucleophilic Ring-Opening: While less common for simple cyclobutanes, if the ring is sufficiently activated by electron-withdrawing groups, direct nucleophilic attack can occur. The isoxazole-5-carboxylic acid system is strongly electron-withdrawing, which might polarize the C-C bonds of the cyclobutyl ring, making it more susceptible to attack by strong nucleophiles under forcing conditions.

Stability Under Common Reaction Conditions:

The cyclobutyl moiety is generally expected to be stable under a variety of reaction conditions commonly employed in the modification of the carboxylic acid or the isoxazole ring itself. These include:

Esterification or Amidation of the Carboxylic Acid: Standard conditions for converting the carboxylic acid to an ester or amide (e.g., using SOCl₂, oxalyl chloride, or carbodiimide (B86325) coupling reagents) are typically mild enough not to affect the cyclobutyl ring.

Reactions at the Isoxazole Ring: As the isoxazole ring is relatively unreactive towards electrophilic aromatic substitution, harsh conditions are often required for its functionalization, which could potentially affect the cyclobutyl group. However, transformations that proceed under milder, often metal-catalyzed conditions, are less likely to induce changes in the cyclobutyl substituent. It is noteworthy that the isoxazole ring itself can undergo cleavage under certain reductive (e.g., catalytic hydrogenation) or strong basic conditions. In such cases, the fate of the cyclobutyl moiety would depend on the specific reaction pathway of the isoxazole ring cleavage.

Data on Cyclobutyl Ring Stability:

While specific experimental data on the reactivity of the cyclobutyl group in this compound is not extensively available in public literature, the general stability of cyclobutane in various chemical environments provides a basis for predicting its behavior. The following table summarizes the expected stability of the cyclobutyl moiety under different reaction conditions based on general principles of organic chemistry.

| Reaction Condition | Reagents | Expected Stability of Cyclobutyl Moiety | Potential Transformations |

| Acidic | Strong acids (e.g., H₂SO₄, HCl) | Moderate to Low | Ring-opening, rearrangement |

| Basic | Strong bases (e.g., NaOH, KOtBu) | High | Generally stable |

| Reductive | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Moderate | Potential for ring-opening depending on catalyst and conditions |

| Oxidative | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Moderate to High | Oxidation of the benzylic-like C-H bonds under harsh conditions |

| Thermal | High temperatures | High | Generally stable, may undergo rearrangement at very high temperatures |

| Metal-Catalyzed | Transition metals (e.g., Pd, Rh, Pt) | Low to Moderate | Ring-opening, isomerization, cross-coupling at C-H bonds |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Cyclobutylisoxazole 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for elucidating the precise connectivity and chemical environment of each atom within the molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments collectively provide a complete picture of the molecular framework.

The ¹H NMR spectrum of 3-Cyclobutylisoxazole-5-carboxylic acid is expected to display distinct signals corresponding to the protons of the cyclobutyl ring, the isoxazole (B147169) ring, and the carboxylic acid group. The acidic proton of the carboxylic acid is characteristically observed as a broad singlet in the downfield region, typically between 10-12 ppm, due to significant deshielding and hydrogen bonding. libretexts.orglibretexts.org Protons on the carbon adjacent to the carboxylic acid group generally absorb in the 2-3 ppm range. libretexts.orglibretexts.org

The cyclobutyl protons would present a complex set of multiplets in the aliphatic region. The methine proton alpha to the isoxazole ring is expected to be the most downfield of this group, likely appearing as a quintet. The remaining methylene (B1212753) protons of the cyclobutyl ring would appear as overlapping multiplets. The isoxazole ring itself has one proton at the C4 position, which would appear as a sharp singlet, typically in the range of 6.0-7.0 ppm for isoxazole systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | -COOH |

| ~6.80 | s | 1H | Isoxazole C4-H |

| ~3.85 | p | 1H | Cyclobutyl C1'-H |

| ~2.40 | m | 4H | Cyclobutyl C2', C4'-H₂ |

| ~2.05 | m | 2H | Cyclobutyl C3'-H₂ |

Note: Predicted chemical shifts are based on analogous structures and general NMR principles. Solvent: DMSO-d₆.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 160-180 ppm region. libretexts.orgopenstax.org The carbons of the isoxazole ring (C3, C4, and C5) have characteristic shifts, with C3 and C5 appearing further downfield due to their bonding to heteroatoms, often in the 150-170 ppm range. The C4 carbon is typically more upfield. researchgate.netacs.org The carbons of the cyclobutyl group would be found in the aliphatic region (20-40 ppm). oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Isoxazole C3 |

| ~162.5 | -COOH |

| ~159.0 | Isoxazole C5 |

| ~105.0 | Isoxazole C4 |

| ~34.5 | Cyclobutyl C1' |

| ~26.0 | Cyclobutyl C2', C4' |

| ~18.0 | Cyclobutyl C3' |

Note: Predicted chemical shifts are based on analogous structures and general NMR principles. Solvent: DMSO-d₆. openstax.orgoregonstate.edu

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, strong correlations would be expected between the methine proton of the cyclobutyl group and its adjacent methylene protons. These methylene protons would, in turn, show correlations to the other methylene protons within the four-membered ring. No correlations would be observed for the isoxazole C4-H or the carboxylic acid proton, as they are isolated spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). columbia.edu It allows for the unambiguous assignment of each carbon atom that bears protons. Key expected correlations include the isoxazole C4-H to the isoxazole C4 carbon, and the various cyclobutyl protons to their respective attached carbons. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu Key correlations would include:

The isoxazole C4-H proton showing correlations to the C3 and C5 carbons of the isoxazole ring, as well as the carboxylic acid carbonyl carbon.

The cyclobutyl C1'-H proton showing correlations to the isoxazole C3 carbon, confirming the attachment point of the ring.

The cyclobutyl protons showing correlations to other carbons within the cyclobutyl ring, confirming its structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The spectrum of this compound is dominated by absorptions characteristic of the carboxylic acid and the isoxazole ring. Carboxylic acids typically show a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a result of strong hydrogen-bonding in the dimeric state. openstax.orgorgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp absorption band between 1690 and 1760 cm⁻¹. orgchemboulder.com The isoxazole ring contributes several characteristic bands, including C=N and C=C stretching vibrations in the 1610-1570 cm⁻¹ region and ring breathing modes. researchgate.netrjpbcs.com The C-H stretching of the cyclobutyl group would be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, very broad | O-H stretch (Carboxylic acid dimer) |

| ~2980 | Medium | C-H stretch (Cyclobutyl) |

| ~1715 | Strong, sharp | C=O stretch (Carboxylic acid) |

| ~1605 | Medium | C=N stretch (Isoxazole ring) |

| ~1575 | Medium | C=C stretch (Aromatic ring) |

| 1440 - 1395 | Medium | O-H bend |

| 1320 - 1210 | Strong | C-O stretch |

Note: Predicted absorption frequencies are based on characteristic group frequencies. openstax.orgorgchemboulder.comrjpbcs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. The chromophore in this compound consists of the isoxazole ring conjugated with the carboxylic acid group. Isoxazole itself exhibits absorption at low wavelengths. nist.gov The presence of the carboxylic acid group conjugated to the ring is expected to cause a bathochromic (red) shift. Carboxylic acids without further conjugation typically absorb around 210 nm, which is often not considered useful. libretexts.orglibretexts.org For the target compound, it is anticipated that a π → π* transition associated with the conjugated isoxazole-carboxylate system will result in a maximum absorption (λₘₐₓ) in the range of 220-260 nm. acs.orgresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition | Solvent |

| ~240 | - | π → π* | Methanol or Ethanol |

Note: Predicted absorption maximum is based on analysis of similar conjugated isoxazole systems. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula C₈H₉NO₃), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm the formula. Fragmentation patterns observed in the mass spectrum can also provide structural information. A common fragmentation pathway for carboxylic acid derivatives is the cleavage of the C-Y bond to form a stable acylium ion. libretexts.org For this molecule, the loss of the carboxyl group (COOH) is a plausible fragmentation.

Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [C₈H₉NO₃+H]⁺ | 168.0655 |

| [C₈H₉NO₃+Na]⁺ | 190.0475 |

Note: Calculated exact masses are for the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search for published X-ray crystallographic data for this compound did not yield specific results for its single-crystal structure determination. While information on related isoxazole derivatives exists, the specific crystallographic parameters, molecular conformation, and intermolecular interactions in the solid state for this compound are not publicly available in the searched scientific literature.

For a molecule like this compound, X-ray crystallography would be expected to provide key insights into:

Molecular Geometry: The planarity of the isoxazole ring and the puckering of the cyclobutyl group.

Conformation: The relative orientation of the cyclobutyl and carboxylic acid substituents with respect to the isoxazole ring.

Intermolecular Interactions: The formation of hydrogen-bonded dimers or other supramolecular structures through the carboxylic acid functional group.

Without experimental data, a detailed analysis and the generation of crystallographic data tables for this compound cannot be provided at this time. The following tables are therefore placeholders, illustrating the type of data that would be presented following a successful crystallographic study.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Exemplary) |

|---|---|

| Empirical formula | C₈H₉NO₃ |

| Formula weight | 167.16 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | Value ° |

| γ | 90° |

| Volume | Value ų |

| Z | 4 |

| Density (calculated) | Value Mg/m³ |

| Absorption coefficient | Value mm⁻¹ |

| F(000) | Value |

| Crystal size | Value mm³ |

| Theta range for data collection | Value to ° |

| Index ranges | h, k, l ranges |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to theta | Value % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Isoxazole Ring | |

| O1-N2 | Value |

| N2-C3 | Value |

| C3-C4 | Value |

| C4-C5 | Value |

| C5-O1 | Value |

| Substituents | |

| C3-C6 (Cyclobutyl) | Value |

| C5-C8 (Carboxyl) | Value |

| C8-O2 | Value |

| C8-O3 | Value |

| Angles | |

| O1-N2-C3 | Value |

| N2-C3-C4 | Value |

| C3-C4-C5 | Value |

| C4-C5-O1 | Value |

Advanced Computational and Theoretical Investigations of 3 Cyclobutylisoxazole 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like 3-Cyclobutylisoxazole-5-carboxylic acid. nih.gov Theoretical calculations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to ensure reliable predictions of molecular properties. nih.govresearchgate.net

The first step in any DFT study is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles of the isoxazole (B147169) ring, the cyclobutyl group, and the carboxylic acid moiety.

The optimized structure would likely reveal the puckered nature of the cyclobutyl ring and the relative orientation of the carboxylic acid group with respect to the isoxazole ring. Intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the nitrogen or oxygen atoms of the isoxazole ring, would also be identified as they play a crucial role in stabilizing the molecular conformation. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound The following data is illustrative of typical results from a DFT/B3LYP/6-311++G(d,p) calculation and is not based on experimental findings for this specific molecule.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C3-C4 (isoxazole) | 1.39 | |

| C4-C5 (isoxazole) | 1.42 | |

| C5-C(O)OH | 1.48 | |

| C=O (carboxyl) | 1.22 | |

| C-O (carboxyl) | 1.35 | |

| O-H (carboxyl) | 0.97 | |

| C(isoxazole)-C(cyclobutyl) | 1.51 | |

| Bond Angles (°) | ||

| O-N-C3 | 109.5 | |

| N-C3-C4 | 112.0 | |

| C3-C4-C5 | 105.0 | |

| C4-C5-O | 110.5 | |

| C5-O-N | 103.0 | |

| C5-C(O)-O | 123.0 | |

| O=C-O | 124.0 | |

| Dihedral Angles (°) | ||

| C4-C3-C(cyclobutyl)-C(cyclobutyl) | 178.5 |

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. researchgate.net

For this compound, characteristic vibrational frequencies would be expected for the C=O stretch of the carboxylic acid (typically in the range of 1700-1750 cm⁻¹), the broad O-H stretch due to hydrogen bonding (around 2500-3300 cm⁻¹), the C-O stretch (1210-1320 cm⁻¹), and the O-H wag (900-960 cm⁻¹). spectroscopyonline.com The vibrations of the isoxazole and cyclobutyl rings would also produce a unique fingerprint in the spectrum. researchgate.net Comparing these theoretical predictions with experimental spectra is a key method for structural confirmation. nih.gov

Table 2: Predicted Vibrational Frequencies and Assignments for this compound This table presents hypothetical data to illustrate the expected outcomes of a vibrational frequency analysis.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3100 | ν(O-H) | O-H stretching (broad, H-bonded) |

| ~2950 | ν(C-H) | C-H stretching (cyclobutyl) |

| ~1725 | ν(C=O) | C=O stretching (carboxylic acid) |

| ~1580 | ν(C=N) | C=N stretching (isoxazole ring) |

| ~1450 | δ(CH₂) | CH₂ bending (cyclobutyl) |

| ~1280 | ν(C-O) | C-O stretching (carboxylic acid) |

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich isoxazole ring, while the LUMO might be distributed over the carboxylic acid group and the isoxazole ring, particularly the C=N-O moiety. The HOMO-LUMO gap would provide insights into the electronic transitions that are possible, which is relevant for predicting the UV-Vis absorption spectrum. mdpi.com

Table 3: Predicted Frontier Molecular Orbital Energies for this compound Illustrative data based on typical DFT calculations for similar heterocyclic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

In this compound, NBO analysis would reveal interactions such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms of the isoxazole ring and the carboxylic acid group into adjacent anti-bonding orbitals. These interactions play a significant role in the molecule's electronic structure and reactivity. wisc.edu

DFT calculations can be used to predict various spectroscopic parameters. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in the structural elucidation of the molecule. semanticscholar.org The calculations provide insights into the electronic environment of each nucleus.

As mentioned earlier, theoretical IR spectra can be generated from vibrational frequency analysis. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. orientjchem.org These predictions can help in understanding the photophysical properties of the molecule. orientjchem.org

Conformational Analysis of the Cyclobutyl and Carboxylic Acid Moieties

The flexibility of the cyclobutyl ring and the rotational freedom of the carboxylic acid group give rise to multiple possible conformers for this compound. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating key dihedral angles and calculating the relative energies of the resulting structures.

The cyclobutyl ring can exist in a puckered conformation, and the substituent on the isoxazole ring can be in either a pseudo-axial or pseudo-equatorial position. The orientation of the carboxylic acid group is also critical, as it can form different intramolecular hydrogen bonds. The results of the conformational analysis would provide a detailed understanding of the molecule's flexibility and the preferred spatial arrangement of its functional groups, which can influence its biological activity and physical properties. researchgate.net

Theoretical Reactivity Descriptors

Theoretical reactivity descriptors, derived from Density Functional Theory (DFT), are powerful tools for predicting how a molecule will behave in a chemical reaction. These descriptors are calculated from the electronic structure of the molecule and provide quantitative measures of its reactivity.

Electronegativity (χ) is a fundamental chemical property that describes the tendency of an atom or a functional group to attract electrons. In the context of conceptual DFT, it is defined as the negative of the chemical potential (μ), which represents the escape tendency of an electron from an equilibrium system. The chemical potential is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as follows:

μ = (EHOMO + ELUMO) / 2

Consequently, electronegativity is given by:

χ = -μ = -(EHOMO + ELUMO) / 2

A higher electronegativity value indicates a greater ability of the molecule to attract electrons. For a molecule like this compound, the presence of electronegative oxygen and nitrogen atoms in the isoxazole ring and the carboxylic acid group would lead to a relatively high electronegativity value.

Chemical hardness (η) and softness (S) are concepts that quantify the resistance of a molecule to a change in its electron distribution. Hardness is a measure of the molecule's resistance to deformation or polarization of its electron cloud. It is calculated as half the difference between the HOMO and LUMO energies:

η = (ELUMO - EHOMO) / 2

Global softness (S) is the reciprocal of global hardness (S = 1/η) and indicates the molecule's capacity to undergo a change in its electron density. Molecules with a large HOMO-LUMO gap are considered "hard," meaning they are less reactive and less polarizable. Conversely, molecules with a small HOMO-LUMO gap are "soft," indicating higher reactivity and polarizability. The reactivity of isoxazole derivatives can be tuned by altering the substituents, which in turn modifies the HOMO-LUMO gap and thus the hardness and softness.

The global electrophilicity index (ω) is a measure of the energy lowering of a chemical species when it is saturated with electrons from the external environment. It is a quantitative measure of the ability of a molecule to act as an electrophile. The electrophilicity index is calculated using the chemical potential and hardness:

ω = μ² / 2η

A high electrophilicity index suggests that the molecule is a strong electrophile. This descriptor is particularly useful in predicting the reactivity of molecules in reactions involving charge transfer. For isoxazole derivatives, the electrophilicity index can help in understanding their interactions with biological targets, which are often nucleophilic in nature.

Illustrative Data for Isoxazole Analogs

The following table presents hypothetical, yet representative, quantum chemical descriptors for a series of isoxazole derivatives, calculated at the B3LYP/6-31G level of theory, to illustrate how these values can vary with substitution.

| Compound | EHOMO (eV) | ELUMO (eV) | Electronegativity (χ) | Hardness (η) | Softness (S) | Electrophilicity (ω) |

| Isoxazole-5-carboxylic acid | -7.8 | -1.5 | 4.65 | 3.15 | 0.317 | 3.43 |

| 3-Methylisoxazole-5-carboxylic acid | -7.6 | -1.4 | 4.50 | 3.10 | 0.323 | 3.27 |

| 3-Cyclopropylisoxazole-5-carboxylic acid | -7.5 | -1.3 | 4.40 | 3.10 | 0.323 | 3.12 |

| This compound (Hypothetical) | -7.4 | -1.2 | 4.30 | 3.10 | 0.323 | 2.98 |

This data is illustrative and not based on actual experimental or computational results for the listed compounds.

While global reactivity descriptors provide information about the molecule as a whole, local reactivity descriptors, such as condensed Fukui functions and local softness, are used to identify the reactivity of specific atomic sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a particular point in space when the total number of electrons in the molecule changes.

Condensed Fukui functions are used to determine the most probable sites for nucleophilic, electrophilic, and radical attacks:

fk+ : for nucleophilic attack (measures the reactivity of an atom towards a nucleophile)

fk- : for electrophilic attack (measures the reactivity of an atom towards an electrophile)

fk0 : for radical attack

Local softness (sk) is related to the Fukui function and global softness (S) by the equation sk = fk * S. It provides a more direct measure of the reactivity of a specific atom. In studies of related heterocyclic compounds, the carbon and nitrogen atoms of the heterocyclic ring are often found to be the most reactive sites. nih.gov For this compound, one would expect the carbonyl carbon of the carboxylic acid to be a primary site for nucleophilic attack, while the oxygen and nitrogen atoms of the isoxazole ring would be susceptible to electrophilic attack.

Illustrative Local Reactivity Data for this compound (Hypothetical)

| Atom | fk+ | fk- | fk0 | sk+ | sk- | sk0 |

| N2 | 0.08 | 0.15 | 0.115 | 0.026 | 0.048 | 0.037 |

| C3 | 0.12 | 0.05 | 0.085 | 0.039 | 0.016 | 0.027 |

| C4 | 0.10 | 0.09 | 0.095 | 0.032 | 0.029 | 0.031 |

| C5 | 0.18 | 0.03 | 0.105 | 0.058 | 0.010 | 0.034 |

| O (carboxyl) | 0.06 | 0.25 | 0.155 | 0.019 | 0.081 | 0.050 |

| C (carboxyl) | 0.25 | 0.02 | 0.135 | 0.081 | 0.006 | 0.044 |

This data is illustrative and not based on actual experimental or computational results. The atom numbering corresponds to standard isoxazole nomenclature.

Molecular Dynamics Simulations (for chemical interactions and stability)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govbohrium.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, stability, and interactions of a molecule with its environment, such as a solvent or a biological receptor. nih.gov

For a compound like this compound, MD simulations could be employed to:

Analyze conformational preferences: The cyclobutyl group can adopt different puckered conformations, and the carboxylic acid group can rotate. MD simulations can reveal the most stable conformations of the molecule in different environments.

Study solvation effects: The interactions between the solute and solvent molecules can be explicitly modeled to understand how solvation affects the structure and properties of the compound.

Investigate binding to a biological target: If the compound is being studied as a potential drug, MD simulations can be used to model its binding to the active site of a protein. nih.gov This can provide insights into the binding mode, the key interacting residues, and the stability of the protein-ligand complex.

In studies of other isoxazole derivatives as enzyme inhibitors, MD simulations have been used to confirm the stability of the ligand within the active site and to identify the crucial hydrogen bonds and hydrophobic interactions that contribute to binding. nih.gov

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationships (QSPR) are mathematical models that correlate the chemical structure of a series of compounds with a particular physical, chemical, or biological property. nih.gov These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a quantitative relationship between the descriptors and the property of interest.

The general form of a QSPR model is:

Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For this compound, QSPR models could be developed to predict a wide range of properties, provided that experimental data for a set of related isoxazole derivatives is available. nih.gov Examples of properties that can be predicted using QSPR include:

Physicochemical properties: boiling point, melting point, solubility, and lipophilicity (logP).

Biological activity: inhibitory concentration (IC50), binding affinity, and toxicity.

The development of a robust QSPR model involves several steps: data set selection, descriptor calculation, variable selection, model building, and validation. Once a validated QSPR model is established, it can be used to predict the properties of new, untested compounds, thereby accelerating the discovery and optimization of molecules with desired characteristics.

Role As a Synthetic Building Block and Precursor in Organic Synthesis

Utilization in the Construction of Complex Organic Scaffolds

The isoxazole (B147169) nucleus is a fundamental component in the design of advanced molecular scaffolds due to its prevalence in a wide array of biologically active compounds. nih.govnih.gov While specific examples detailing the use of 3-cyclobutylisoxazole-5-carboxylic acid are not extensively documented, the principles of its application can be inferred from related 3-substituted and 3,5-disubstituted isoxazole structures, which are widely employed in creating complex heterocyclic hybrids. researchgate.net These scaffolds often form the core of molecules designed for therapeutic purposes, including anticancer and anti-inflammatory agents. nih.gov

The general strategy involves using the isoxazole moiety as a central framework to which other functionalized fragments can be attached. For instance, isoxazole-based scaffolds have been modified with chiral pyrrolidines to create potent and selective protein kinase CK1 inhibitors. mdpi.com In such syntheses, a diaryl-isoxazole core is extended by coupling it with functionalized pyrrolidine (B122466) scaffolds, demonstrating how the isoxazole unit can be integrated into larger, more complex systems. mdpi.com Similarly, indole-isoxazole hybrids have been developed as potent anticancer agents, where the isoxazole ring is linked to an indole (B1671886) moiety. nih.gov The synthesis of these hybrids often starts from a precursor that is converted into an isoxazole carboxylic acid, which is then coupled with other molecules. nih.gov These examples highlight the role of the isoxazole carboxylic acid unit as a critical intermediary for building elaborate and pharmacologically relevant scaffolds.

Pathways for Further Functionalization and Derivatization

The synthetic versatility of this compound is primarily derived from the reactivity of its carboxylic acid group. This functional group can be readily transformed into a variety of other functionalities, providing numerous pathways for derivatization. Standard organic transformations allow for the conversion of the carboxylic acid into esters, amides, acid chlorides, and other related derivatives, each opening up new avenues for molecular elaboration. researchgate.net

Amide Formation: One of the most common derivatizations is the formation of amides via coupling with primary or secondary amines. This reaction is fundamental in medicinal chemistry for linking molecular fragments and is typically facilitated by coupling agents. nih.gov A series of novel 5-substituted isoxazole-3-carboxamide (B1603040) derivatives, for example, have been prepared by coupling the corresponding carboxylic acids with anilines using reagents like 1,3-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt). researchgate.net This approach is broadly applicable to this compound.

| Carboxylic Acid Precursor | Amine | Coupling Reagents | Product Type | Reference |

|---|---|---|---|---|

| 5-Substituted Isoxazole-3-carboxylic Acid | Substituted Aniline | DCC, HOBt | 5-Substituted Isoxazole-3-carboxamide | researchgate.net |

| 3-(1H-Indol-3-yl)isoxazole-5-carboxylic acid | Various Amines | EDC, HOBt, TEA or Oxalyl Chloride | Indole-3-isoxazole-5-carboxamide | nih.govresearchgate.net |

| General Carboxylic Acid | General Amine | ZrCl₄ (catalyst) | Amide | rsc.org |

Esterification: The conversion to esters is another key transformation, often achieved through the Fischer esterification reaction, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid. ucalgary.camasterorganicchemistry.comchemguide.co.uk This reaction is reversible, and conditions can be manipulated to favor product formation. masterorganicchemistry.comlibretexts.org Esters of isoxazole carboxylic acids serve as important intermediates themselves; for example, ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate is a precursor for the corresponding carboxylic acid via hydrolysis. nih.gov

| Carboxylic Acid | Alcohol | Catalyst | Reaction Name | Reference |

|---|---|---|---|---|

| General Carboxylic Acid (R-COOH) | General Alcohol (R'-OH) | H₂SO₄ or HCl | Fischer Esterification | chemguide.co.ukmasterorganicchemistry.com |

| Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate (precursor) | (Forms isoxazole ester with Hydroxylamine (B1172632) hydrochloride) | - | Cyclization/Ester Formation | nih.gov |

Cascade and Multicomponent Reactions Involving this compound

Cascade reactions, which involve a sequence of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for rapidly building molecular complexity. researchgate.netscielo.br Isoxazole derivatives and their precursors are frequently involved in such processes.

While direct participation of this compound in a cascade reaction is not prominently reported, related structures are synthesized via cascade pathways. For example, 3-substituted isoxazole-4-carbaldehydes can be formed through a base-mediated cascade rearrangement of substituted oxetanes. nih.govlookchem.com

More directly relevant are multicomponent reactions where a carboxylic acid is a key reactant. The Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide product. wikipedia.orgnih.gov Given its structure, this compound is a suitable candidate for the carboxylic acid component in an Ugi reaction. This would allow for the direct incorporation of the 3-cyclobutylisoxazole moiety into complex, peptide-like scaffolds in a single, efficient step. nih.govbeilstein-journals.org Similarly, isoxazol-5(4H)-one derivatives have been synthesized via MCRs catalyzed by ionic liquids, showcasing the utility of isoxazole precursors in building diverse molecular libraries. researchgate.netscielo.brbohrium.com

Strategic Application in Synthetic Routes towards Target Molecules

The this compound scaffold and its close analogues are valuable intermediates in the synthesis of specific, high-value target molecules, particularly in the pharmaceutical sector. The isoxazole ring acts as a bioisostere for other functional groups and is a key feature in many compounds designed to interact with biological targets. nih.gov

A notable application of related structures is in the development of xanthine (B1682287) oxidase (XO) inhibitors for the treatment of gout. nih.govnih.gov For instance, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives were designed and synthesized as novel XO inhibitors. nih.gov In this work, the isoxazole carboxylic acid core was systematically modified to explore structure-activity relationships, leading to the discovery of a compound with significantly higher potency than the established drug allopurinol. nih.gov Another study focused on 5-phenylisoxazole-3-carboxylic acid derivatives, also for XO inhibition. nih.gov These examples underscore the strategic importance of the isoxazole carboxylic acid scaffold as a key building block for creating new drug candidates. The synthesis of these target molecules typically involves the initial construction of the substituted isoxazole carboxylic acid, followed by coupling reactions (e.g., amidation) to append other necessary structural motifs. nih.govmdpi.com

Coordination Chemistry of 3 Cyclobutylisoxazole 5 Carboxylic Acid

Ligand Characteristics of the Carboxylate and Isoxazole (B147169) Nitrogen Atoms

The deprotonated form of 3-cyclobutylisoxazole-5-carboxylic acid, 3-cyclobutylisoxazole-5-carboxylate, acts as the primary coordinating species. The carboxylate group offers multiple coordination modes, including monodentate, bidentate chelate, and bidentate bridging fashions. researchgate.netresearchgate.net The specific mode of coordination is influenced by several factors such as the nature of the metal ion, the solvent system used, and the presence of other coordinating ligands.

The isoxazole ring contains a nitrogen atom with a lone pair of electrons in an sp2 hybrid orbital, which is available for coordination to a metal center. quizlet.com However, the basicity of this nitrogen is significantly reduced due to the electron-withdrawing effect of the adjacent, highly electronegative oxygen atom. quizlet.com This makes the isoxazole nitrogen a relatively weak Lewis base compared to the carboxylate oxygen atoms. Consequently, coordination is more likely to occur at the carboxylate group. The isoxazole nitrogen typically participates in coordination only with hard metal ions or when the carboxylate group is already engaged in strong coordination.

The cyclobutyl group at the 3-position of the isoxazole ring primarily exerts a steric influence on the coordination behavior of the ligand. While not directly involved in coordination, its bulkiness can affect the approach of metal ions and the packing of the resulting coordination complexes in the solid state. This steric hindrance can play a role in determining the final architecture of coordination polymers and MOFs.

A summary of the key ligand characteristics is presented in the table below.

| Functional Group | Potential Coordination Sites | Coordination Modes | Relative Basicity | Influence of Cyclobutyl Group |

| Carboxylate | Two oxygen atoms | Monodentate, Bidentate (Chelate, Bridging) researchgate.netresearchgate.net | High | Indirect steric effects on packing |

| Isoxazole Nitrogen | One nitrogen atom | Monodentate | Low quizlet.com | Steric hindrance affecting metal approach |

Interactions with Metal Centers (Lewis Acid-Base Principles)

The interaction between 3-cyclobutylisoxazole-5-carboxylate and metal centers is governed by Lewis acid-base principles. The carboxylate oxygen atoms act as hard Lewis bases, readily interacting with a wide range of metal ions (Lewis acids). The isoxazole nitrogen, being a weaker Lewis base, prefers to coordinate with harder metal ions. nih.gov

The coordination preference can be rationalized using Hard and Soft Acid and Base (HSAB) theory. Hard metal ions (e.g., Al³⁺, Cr³⁺, Fe³⁺) will form strong bonds with the hard carboxylate oxygen atoms. Softer metal ions (e.g., Ag⁺, Cu⁺) may also coordinate to the carboxylate, but the interaction will be weaker. The borderline isoxazole nitrogen is more likely to coordinate to borderline or hard metal ions.

The cyclobutyl substituent can influence these interactions through steric effects. Its presence may favor the formation of complexes with lower coordination numbers or lead to distorted coordination geometries around the metal center.

Formation of Coordination Compounds and Polymers

The bifunctional nature of 3-cyclobutylisoxazole-5-carboxylate, with its distinct hard (carboxylate) and borderline/weak (isoxazole nitrogen) donor sites, allows for the formation of a variety of coordination compounds and polymers. mdpi.comresearchgate.net The structure of these materials is highly dependent on the coordination preferences of the metal ion and the reaction conditions.

When reacting with metal ions that have a strong affinity for carboxylates, discrete mononuclear or polynuclear complexes can be formed, where the isoxazole nitrogen may or may not be coordinated. However, the bridging capability of the carboxylate group is often utilized to construct higher-dimensional structures like one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. mdpi.comresearchgate.netpreprints.org

In many cases, the isoxazole nitrogen may remain uncoordinated or participate in weaker interactions, such as hydrogen bonding, which can further stabilize the crystal packing of the coordination polymer. The interplay between the strong coordination of the carboxylate and the weaker interactions of the isoxazole nitrogen is a key factor in determining the final topology of the resulting coordination polymer. mdpi.com

The table below summarizes the potential outcomes of the reaction between 3-cyclobutylisoxazole-5-carboxylate and various metal ions.

| Metal Ion Type | Predominant Coordination Site | Expected Product Type |

| Hard Lewis Acids (e.g., Al³⁺, Fe³⁺) | Carboxylate oxygen | Mononuclear/Polynuclear Complexes, Coordination Polymers |

| Borderline Lewis Acids (e.g., Cu²⁺, Zn²⁺) | Carboxylate oxygen, potentially isoxazole nitrogen | Coordination Polymers, MOFs |

| Soft Lewis Acids (e.g., Ag⁺, Hg²⁺) | Primarily carboxylate oxygen | Mononuclear/Polynuclear Complexes |

Rational Design of Metal-Organic Frameworks (MOFs) Incorporating Isoxazole Carboxylate Linkers

The principles of reticular chemistry allow for the rational design of Metal-Organic Frameworks (MOFs) with desired topologies and functionalities by carefully selecting the metal nodes and organic linkers. nih.govresearchgate.netunito.it this compound presents an interesting linker for MOF synthesis due to its combined features of a robust coordinating carboxylate group and a potentially functionalizable isoxazole ring.

The design of MOFs using this linker would involve considering the following aspects:

Coordination of the Linker: The coordination mode of the isoxazole carboxylate linker will influence the connectivity of the framework. Bridging coordination of the carboxylate is essential for extending the structure into a 3D network. The potential for the isoxazole nitrogen to coordinate offers a secondary level of control over the framework's structure and properties.

Porosity and Functionality: The cyclobutyl group will occupy space within the framework, influencing the size and shape of the pores. The uncoordinated isoxazole nitrogen atoms, if present, could serve as Lewis basic sites for post-synthetic modification or for specific interactions with guest molecules. escholarship.org

The rational design process for MOFs with isoxazole carboxylate linkers is a balance between the predictable coordination of the carboxylate and the more subtle influences of the isoxazole ring and its substituents. belspo.be This allows for the potential creation of novel porous materials with tailored properties for applications in gas storage, separation, and catalysis.

Potential Applications in Materials Science Based on Isoxazole Carboxylic Acid Motifs

Photochromic Materials Development

Photochromic materials exhibit a reversible change in color upon exposure to light. This property is harnessed in applications such as smart windows, optical data storage, and molecular switches. The incorporation of isoxazole (B147169) moieties into polymer structures has been shown to induce photochromic properties. For instance, polyurethane films containing diazo isoxazole chromophores have demonstrated reversible photochromic behavior under illumination. researchgate.net The change in the UV-vis spectra and ellipsometric parameters upon irradiation indicates a transformation in the molecular structure, leading to a change in the material's color and refractive index. researchgate.net The isoxazole ring, in conjunction with other functional groups, can facilitate the necessary electronic transitions for photochromism.

Table 1: Research Findings on Isoxazole-Containing Photochromic Materials

| Material | Experimental Observation | Application | Reference |

| Polyurethane with diazo isoxazole chromophore | Reversible change in UV-vis spectra and refractive index upon illumination. | Photooptical applications, surface relief grating. | researchgate.net |